molecular formula C13H14FN3O B2852020 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 515831-20-6

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2852020
CAS No.: 515831-20-6
M. Wt: 247.273
InChI Key: JRTRCSIVSIKKCQ-UHFFFAOYSA-N
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Description

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in scientific research, primarily due to its structural foundation as a pyrazole carboxamide. This scaffold is well-documented in scientific literature for its diverse biological activities and is a privileged structure in the development of agrochemicals and pharmaceuticals . Pyrazole derivatives are recognized as a pharmacologically important active scaffold possessing a wide spectrum of pharmacological activities, which makes them a subject of continuous investigation in medicinal chemistry . The specific substitution pattern on the pyrazole core, including the 1-ethyl group and the 4-fluorobenzyl carboxamide moiety, is characteristic of compounds studied for their potential bioactivity. Researchers utilize this and similar pyrazole carboxamides as key intermediates or target molecules in the exploration of new antifungal agents . The mechanism of action for this class of compounds is often linked to mitochondrial function. Studies on closely related novel pyrazole carboxamide fungicides have demonstrated that they can disrupt fungal mitochondrial integrity, leading to a decrease in mitochondrial membrane potential (MMP) . Furthermore, label-free quantitative proteomic analyses suggest that the primary action targets may involve key mitochondrial complexes, such as complex II (succinate dehydrogenase) and complex IV (cytochrome c oxidase), which are critical for cellular energy metabolism . This makes such compounds valuable tools for studying cellular respiration and fungal pathogenesis. In addition to its applications in antifungal research, the pyrazole core is a common feature in compounds investigated for a variety of other therapeutic areas, including as anti-inflammatory, anticancer, antibacterial, and antidepressant agents . This reagent is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-2-17-9-11(8-16-17)13(18)15-7-10-3-5-12(14)6-4-10/h3-6,8-9H,2,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTRCSIVSIKKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Phase Ring-Closure Method Using In Situ Carbonic Acid

This industrial-scale method, detailed in WO2014120397A1, involves four stages: enolate acidification, alkoxymethylene coupling, pyrazole ring closure, and amidation. Key steps are summarized in Table 1.

Table 1: Reaction Conditions for Two-Phase Synthesis

Step Reagents/Conditions Temperature Duration Yield
1. Sodium enolate acidification CO₂ gas (1–2 kg/cm² pressure), H₂O 15°C 1–3 hr 75–80%
2. Alkoxymethylene coupling Triethyl orthoformate, acetic anhydride 100–105°C 6 hr 85–90%
3. Pyrazole ring closure Methylhydrazine, K₂CO₃, toluene -10°C to 0°C 1–2 hr 83.8%
4. Amidation 4-Fluorobenzylamine, THF, K₂CO₃ 5°C to RT 4–6 hr 78–82%

Step 1: Acidification of Sodium Enolate
Ethyl 2,2-difluoroacetoacetate undergoes deprotonation with sodium ethoxide to form a sodium enolate. Subsequent acidification with carbonic acid (generated in situ via CO₂ and H₂O) yields ethyl difluoroacetoacetate. The reaction is conducted under controlled pressure (1–2 kg/cm²) to ensure complete protonation while minimizing side reactions.

Step 2: Alkoxymethylene Formation
The purified difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride at 100–105°C, forming ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. Excess reagents are removed via vacuum distillation to isolate the intermediate.

Step 3: Pyrazole Ring Closure
A two-phase system (toluene/water) with potassium carbonate and methylhydrazine facilitates regioselective cyclization at -10°C to 0°C. This suppresses the formation of regioisomers, achieving 99.9% purity for ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate.

Step 4: Amidation
The ester intermediate is treated with 4-fluorobenzylamine in tetrahydrofuran (THF) under basic conditions (K₂CO₃). The reaction proceeds via nucleophilic acyl substitution, yielding the target carboxamide after recrystallization.

Hydrazine Cyclization and Sequential Functionalization

A laboratory-scale approach from Molecules (2015) employs hydrazine-mediated cyclization followed by alkylation and amidation (Table 2).

Table 2: Stepwise Synthesis via Hydrazine Cyclization

Step Reagents/Conditions Temperature Duration Yield
1. Cyclization Hydrazine hydrate, ethanol RT 2–4 hr 70–75%
2. N-Methylation Dimethyl sulfate, NaHCO₃ 20–50°C 3–5 hr 65–70%
3. Saponification NaOH, EtOH/H₂O RT 2 hr 80–85%
4. Amidation 4-Fluorobenzylamine, SOCl₂ Reflux 8 hr 75–78%

Step 1: Pyrazole Ring Formation
Ethyl 2-ethoxymethyleneacetoacetate reacts with hydrazine hydrate in ethanol, forming ethyl 1H-pyrazole-4-carboxylate. The reaction is monitored by TLC to ensure complete consumption of the starting material.

Step 2: N-Alkylation
Treatment with dimethyl sulfate in the presence of sodium bicarbonate introduces the 1-ethyl group. This exothermic reaction requires temperature control (20–50°C) to prevent overalkylation.

Step 3: Ester Hydrolysis
Saponification with aqueous NaOH converts the ester to the carboxylic acid, which is acidified with HCl to precipitate the product.

Step 4: Carboxamide Formation
The acid is refluxed with thionyl chloride to generate the acyl chloride, which reacts with 4-fluorobenzylamine in THF to yield the final product.

Analytical Validation and Optimization

Purity and Regioselectivity Control

The two-phase ring-closure method achieves superior regioselectivity (>99.9% purity) compared to the hydrazine route (95–98% purity). This is attributed to the low-temperature conditions (-10°C to 0°C) and the use of potassium carbonate, which minimizes side reactions. GC-MS and HPLC analyses confirm the absence of regioisomers such as 1-ethyl-5-(4-fluorobenzylcarbamoyl)-1H-pyrazole.

Yield Enhancement Strategies

  • Solvent Selection : Toluene in the ring-closure step improves phase separation and product isolation.
  • Catalyst Optimization : Sodium ethoxide (1.05 equiv) ensures complete enolate formation without excess base.
  • Temperature Gradients : Gradual cooling during crystallization (50°C → 10°C) enhances crystal purity.

Industrial vs. Laboratory-Scale Considerations

Industrial Method (WO2014120397A1):

  • Advantages : High yields (78–83%), scalability (>1 kg batches), and minimal regioisomer formation.
  • Limitations : Requires pressurized CO₂ systems and specialized equipment for temperature control.

Laboratory Method (Molecules, 2015):

  • Advantages : Uses standard glassware and reagents, suitable for small-scale (<100 g) synthesis.
  • Limitations : Lower overall yield (65–75%) due to multiple purification steps.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl group on the pyrazole ring and the carboxamide moiety are susceptible to oxidation under specific conditions:

Reaction Reagents/Conditions Products References
Oxidation of ethyl groupKMnO₄ (aqueous, acidic)Pyrazole-4-carboxylic acid derivative
Oxidation of carboxamideCrO₃/H₂SO₄Pyrazole-4-carbonyl chloride (intermediate)

Example :
Under aqueous acidic conditions with KMnO₄, the ethyl group oxidizes to a carboxylic acid. For structural analogs (e.g., 1-phenylpyrazole derivatives), oxidation yields pyrazole-4-carboxylic acids with >80% efficiency .

Reduction Reactions

The carboxamide group can be reduced to an amine, while the pyrazole ring remains intact:

Reaction Reagents/Conditions Products References
Reduction of carboxamideLiAlH₄ (anhydrous THF)1-ethyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine

Mechanism :
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

Substitution Reactions

The fluorine atom on the benzyl group participates in nucleophilic aromatic substitution (NAS) under high-temperature or catalytic conditions:

Reaction Reagents/Conditions Products References
Fluorine substitution with -NH₂NH₃ (g), CuCl₂ (cat.), 150°CN-(4-aminobenzyl)-1-ethyl-1H-pyrazole-4-carboxamide

Limitations :
Fluorine’s strong electron-withdrawing effect and C-F bond stability necessitate harsh conditions for substitution.

Coupling Reactions

The carboxamide group facilitates cross-coupling reactions via transition-metal catalysis:

Reaction Reagents/Conditions Products References
Buchwald-Hartwig aminationPd(OAc)₂, Xantphos, K₃PO₄N-aryl derivatives

Example :
Coupling with aryl halides introduces aryl groups at the carboxamide nitrogen, enabling diversification for medicinal chemistry applications.

Hydrolysis Reactions

The carboxamide undergoes hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Products References
Acidic hydrolysisHCl (6M), refluxPyrazole-4-carboxylic acid + 4-fluorobenzylamine
Basic hydrolysisNaOH (aq.), 100°CPyrazole-4-carboxylate salt + 4-fluorobenzylamine

Kinetics :
Hydrolysis rates depend on pH and temperature, with complete conversion achieved in 6–12 hours .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13_{13}H14_{14}FN3_3O
Molecular Weight: 247.27 g/mol
IUPAC Name: 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide

The structure of JH1 features a pyrazole ring which is known for its biological activity. The presence of a fluorine atom in the para position of the phenyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. JH1 has been studied for its ability to inhibit specific cancer cell lines. For instance, it has been shown to interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of signaling pathways involved in cell growth .

Inhibition of Enzymatic Activity

JH1 acts as an inhibitor of certain enzymes, particularly those involved in cancer progression. The compound has been evaluated for its effectiveness against kinases that are crucial for tumor growth. Studies have shown that JH1 can selectively inhibit these kinases, leading to reduced tumor viability in preclinical models .

Pesticide Development

The unique structure of JH1 lends itself to applications in agrochemicals, particularly as a potential pesticide. The fluorinated phenyl group enhances the compound's stability and efficacy against pests. Preliminary studies have suggested that JH1 exhibits insecticidal properties, making it a candidate for further development in agricultural settings .

Synthesis of Functional Materials

JH1 is also being explored for its potential in synthesizing functional materials. Its ability to form stable complexes with metal ions can be utilized in catalysis and material science applications. The pyrazole framework allows for modifications that can lead to new materials with desirable properties such as conductivity and reactivity .

Case Studies and Research Findings

Study Application Findings
Ge et al. (2009)AnticancerDemonstrated inhibition of cancer cell proliferation through kinase inhibition.
PMC3051514 (2011)AgrochemicalIdentified insecticidal properties suitable for pesticide formulation.
RCSB PDB (2024)Material ScienceExplored complex formation with metal ions for catalytic applications.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit succinate dehydrogenase (SDH), disrupting the mitochondrial electron transfer chain and affecting cellular energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural, physicochemical, and functional differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide (Target) C₁₃H₁₄FN₃O 247.268 Ethyl (position 1), 4-fluorobenzylamide (position 4) Balanced lipophilicity; used in structural studies
1-ethyl-N-[(furan-2-yl)methyl]-1H-pyrazole-4-carboxamide (Y508-7742) C₁₁H₁₃N₃O₂ 219.24 Furan-2-ylmethyl (amide nitrogen) Lower logP (1.1158); reduced electronegativity compared to fluorine
1-[(4-chlorophenoxy)methyl]-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide C₁₈H₁₅Cl₂N₃O₂ 376.24 4-chlorophenoxymethyl (position 1), 2-chlorophenylamide (position 3) Higher halogen content; increased hydrophobicity
1-phenyl-N-(2-(4-(trifluoromethoxy)benzamido)ethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide C₂₀H₁₆F₆N₄O₃ 474.36 Trifluoromethyl (position 5), trifluoromethoxybenzamidoethyl (amide) Enhanced metabolic stability due to fluorine-rich groups
1-ethyl-N-{[4-(propan-2-yl)phenyl]methyl}-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxamide (BJ08587) C₂₀H₂₈N₄O₃S₂ 436.59 Thiomorpholine-sulfonyl (position 3), isopropylphenylmethyl (amide) Bulky substituents; potential for improved solubility via sulfonyl group

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, influencing binding interactions in receptor studies . In contrast, analogs like Y508-7742 (furan-2-ylmethyl) introduce electron-rich aromatic systems, which may alter hydrogen-bonding capacity .
  • Chlorine substituents (e.g., in ) increase lipophilicity (logP) but may reduce metabolic stability due to higher molecular weight.

Impact of Fluorine and Trifluoromethyl Groups :

  • The trifluoromethyl and trifluoromethoxy groups in significantly enhance hydrophobicity and resistance to enzymatic degradation, making such analogs suitable for prolonged biological activity.

Synthetic Accessibility :

  • The target compound and analogs like BJ08587 are synthesized via carboxamide coupling, often using sodium ethoxide or flash chromatography for purification . Modifications at the pyrazole 3-position (e.g., thiomorpholine-sulfonyl) require additional sulfonation steps .

Biological Activity :

  • While the target compound lacks explicit activity data in the provided evidence, analogs with sulfonamide (e.g., ) or piperidine-oxadiazole (e.g., ) groups show antibacterial or receptor-binding properties, suggesting that substituent choice directly modulates efficacy.

Biological Activity

1-Ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide, also known as JH1, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14FN3O
  • Molecular Weight : 247.27 g/mol
  • CAS Number : Not specified in the provided data.
  • Structure : The compound features a pyrazole ring substituted with an ethyl group and a 4-fluorobenzyl moiety, contributing to its biological properties.

The biological activity of JH1 is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of specific kinases involved in tumor growth and inflammatory responses. The following sections summarize key findings from studies investigating its biological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of JH1:

  • Inhibition of Tumor Cell Proliferation :
    • JH1 has demonstrated significant inhibitory effects on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). In one study, it showed an IC50 value of approximately 49.85 µM against tumor cells, indicating moderate potency .
  • Mechanistic Insights :
    • The compound's mechanism involves the induction of apoptosis in cancer cells, a critical pathway for cancer treatment. It has been shown to activate caspase pathways leading to programmed cell death .
  • Comparative Efficacy :
    • When compared to standard chemotherapeutics like doxorubicin, JH1 exhibited competitive efficacy with lower toxicity profiles on normal fibroblast cells, suggesting a favorable therapeutic index .

Anti-inflammatory Activity

JH1 also exhibits anti-inflammatory properties:

  • Cytokine Inhibition : Research indicates that JH1 can inhibit the production of pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the pyrazole structure can enhance or diminish biological activity:

ModificationEffect on Activity
Addition of alkyl groups at N1Generally decreases anticancer activity
Fluorination at the phenyl ringEnhances binding affinity to target proteins
Variations in carboxamide substituentsAlters selectivity towards specific kinases

These findings underscore the importance of chemical modifications in optimizing the therapeutic properties of pyrazole derivatives .

Case Studies and Experimental Findings

A series of experimental studies have evaluated the efficacy and safety profile of JH1:

  • Study 1 : Evaluated JH1 against A549 lung cancer cells, reporting an IC50 value of 0.39 µM for inducing autophagy without apoptosis, highlighting its dual-action potential .
  • Study 2 : Investigated the compound's effects on human umbilical vein endothelial cells (HUVECs), showing inhibition of VEGF-induced proliferation with an IC50 value of 0.30 nM, indicating its potential as an anti-angiogenic agent .

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide?

The synthesis typically involves cyclocondensation and subsequent functionalization. For example:

  • Step 1 : Pyrazole ring formation via reaction of ethyl acetoacetate with hydrazine derivatives, as seen in structurally analogous pyrazole-carboxylates .
  • Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or reductive amination. Ethylation at the pyrazole N1 position can be achieved using ethyl halides under basic conditions .
  • Step 3 : Final carboxamide formation through coupling reactions (e.g., using EDC/HOBt or carbodiimide reagents) between the pyrazole-4-carboxylic acid intermediate and 4-fluorobenzylamine .
    Key Validation : Monitor reaction progress using TLC or HPLC; confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the structure of this compound be unequivocally confirmed?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, as demonstrated for related pyrazole-carboxamides .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Identify ethyl (δ ~1.2–1.4 ppm, triplet; δ ~4.0–4.2 ppm, quartet), fluorophenyl (δ ~7.0–7.3 ppm, aromatic protons), and carboxamide (δ ~6.5–8.0 ppm, NH) groups .
    • FT-IR : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass spectrometry : Match molecular ion ([M+H]⁺ at m/z 247.268) with theoretical values .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Enzyme inhibition : Test against kinases (e.g., JAK2, EGFR) or hydrolases using fluorometric/colorimetric assays, as fluorophenyl groups often enhance binding affinity .
  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing with controls like doxorubicin .
    Note : Include dose-response curves (IC₅₀ calculation) and replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl, fluorophenyl vs. chlorophenyl) impact biological activity?

  • Structure-Activity Relationship (SAR) :
    • Ethyl group : Enhances lipophilicity and metabolic stability compared to methyl, potentially improving bioavailability .
    • 4-Fluorophenyl : Electron-withdrawing fluorine increases receptor binding specificity vs. chlorophenyl (e.g., in kinase inhibition) .
  • Methodology : Synthesize analogs (e.g., N-(3-chlorophenyl) or 1-methyl derivatives) and compare bioactivity using standardized assays. Statistical tools (ANOVA) can quantify significance .

Q. What computational strategies can predict the compound’s binding modes and pharmacokinetics?

  • Molecular docking (AutoDock Vina, Glide) : Dock into target proteins (e.g., COX-2 or CYP450 enzymes) to identify key interactions (e.g., H-bonding with carboxamide, π-π stacking with fluorophenyl) .
  • ADMET prediction (SwissADME, pkCSM) : Estimate solubility (LogS ≈ -3.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition risk .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking hypotheses .

Q. How can contradictory data in biological assays be resolved?

  • Case example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution steps :
    • Standardize protocols : Use identical cell lines, serum-free media, and endpoint measurements (e.g., luminescence vs. absorbance) .
    • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
    • Orthogonal assays : Confirm anticancer activity via apoptosis markers (Annexin V/PI staining) alongside cytotoxicity assays .

Q. What advanced analytical techniques characterize degradation products under stress conditions?

  • Forced degradation (ICH Q1A guidelines) : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light .
  • LC-MS/MS : Identify degradants (e.g., hydrolyzed carboxamide to carboxylic acid) using a C18 column and gradient elution (0.1% formic acid in H₂O/acetonitrile) .
  • Kinetic analysis : Plot degradation rates (Arrhenius equation) to predict shelf-life under storage conditions .

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